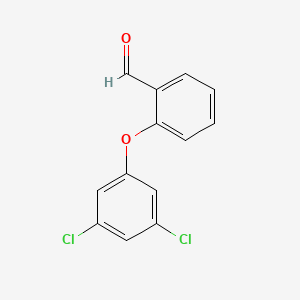

2-(3,5-Dichlorophenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

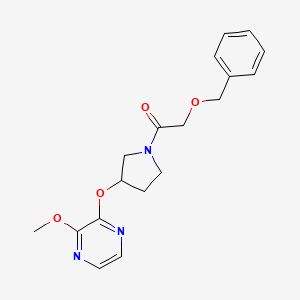

2-(3,5-Dichlorophenoxy)benzaldehyde is a chemical compound with the CAS Number: 1153550-23-2 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 2-(3,5-dichlorophenoxy)benzaldehyde . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-(3,5-Dichlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenoxy)benzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 267.11 .Wissenschaftliche Forschungsanwendungen

Enzymatic Catalysis : Benzaldehyde derivatives, including those related to 2-(3,5-Dichlorophenoxy)benzaldehyde, have been studied for their roles in enzymatic reactions. For instance, benzaldehyde lyase has been explored for catalyzing the formation and cleavage of benzoin derivatives, indicating potential applications in bio-catalysis and organic synthesis (Kühl et al., 2007).

Synthesis of Epoxy-Amides : Research involving the reaction of benzaldehyde and its derivatives with stabilized sulfur ylides highlights the potential for synthesizing epoxy-amides, which are valuable in various chemical syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).

Organic Synthesis : Studies have shown that benzaldehydes, similar to 2-(3,5-Dichlorophenoxy)benzaldehyde, can react with azomethine ylides to produce useful intermediates for organic synthesis (Moshkin & Sosnovskikh, 2013).

Spectroscopic Characterization : There has been research on diazodibenzyloxy derivatives, which includes studies on structures like 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde. These studies focus on the spectroscopic characterization of such compounds, indicating their relevance in material sciences and chemistry (Samad, Chawishli, & Hussein, 2015).

Catalysis and Chemical Synthesis : Research into sterically hindered selenoether ligands, which involve benzaldehyde derivatives, suggests applications in catalysis, particularly in facilitating Suzuki–Miyaura coupling reactions (Kumar et al., 2014).

Synthesis of Amorfrutins : 3,5-Dimethoxy-benzaldehyde, a compound structurally related to 2-(3,5-Dichlorophenoxy)benzaldehyde, was used in synthesizing amorfrutins A and B, demonstrating its utility in medicinal chemistry (Brandes et al., 2020).

Magnetic Properties : The synthesis and study of metal-organic frameworks involving derivatives of benzaldehyde, like 3,5-dichloro-2-hydroxy-benzaldehyde, are critical in understanding the magnetic properties of these complexes, with implications for materials science (Zhang et al., 2013).

Photolysis Studies : Research has been conducted on the thermal decomposition and photolysis of compounds similar to 2-(3,5-Dichlorophenoxy)benzaldehyde, which is significant in understanding the chemical kinetics and reaction mechanisms of these compounds (Koo & Schuster, 1977).

Safety and Hazards

The compound is considered hazardous and has several safety warnings associated with it. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Wirkmechanismus

Target of Action

Telomerase plays a crucial role in maintaining the length of telomeres, which are protective caps at the ends of chromosomes. This makes telomerase an important target for cancer chemotherapy .

Mode of Action

2-(3,5-Dichlorophenoxy)benzaldehyde interacts with telomerase, leading to its inhibition

Biochemical Pathways

The inhibition of telomerase by 2-(3,5-Dichlorophenoxy)benzaldehyde affects the telomere length maintenance pathway . As a result of this inhibition, telomeres shorten over time, which can lead to cellular senescence or apoptosis, thereby limiting the proliferation of cancer cells .

Result of Action

The inhibition of telomerase by 2-(3,5-Dichlorophenoxy)benzaldehyde leads to telomere erosion . This erosion can cause growth arrest, limiting the ability of cancer cells to divide and proliferate . This makes 2-(3,5-Dichlorophenoxy)benzaldehyde a potential therapeutic agent for cancer treatment.

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDUXSMMBFRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenoxy)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/no-structure.png)

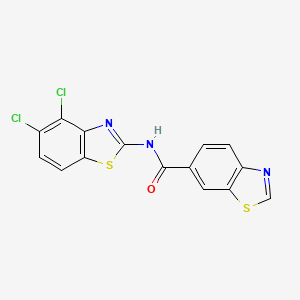

![3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2445783.png)

![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)

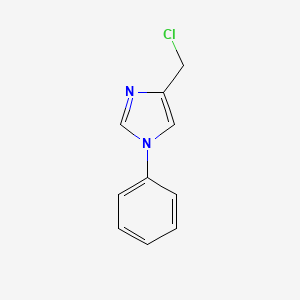

![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)

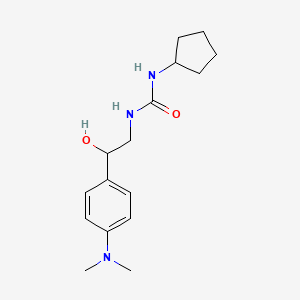

![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)

![N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2445803.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)